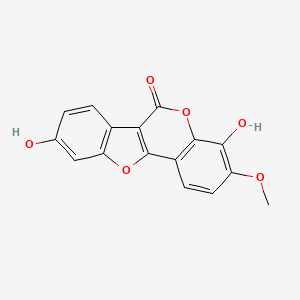

Sativol

描述

Structure

3D Structure

属性

CAS 编号 |

7331-58-0 |

|---|---|

分子式 |

C16H10O6 |

分子量 |

298.25 g/mol |

IUPAC 名称 |

4,9-dihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C16H10O6/c1-20-10-5-4-9-14-12(16(19)22-15(9)13(10)18)8-3-2-7(17)6-11(8)21-14/h2-6,17-18H,1H3 |

InChI 键 |

YLRNDYZYIUVEDH-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O |

熔点 |

303 °C |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

Investigating the bioactive compounds in "Sativol" ingredients

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabis sativa L. is a plant of significant medicinal and research interest due to its complex chemical profile, containing over 500 distinct compounds.[1][2] Among these, cannabinoids, terpenes, and flavonoids are the most prominent classes of bioactive molecules. These compounds are secondary metabolites that the plant produces for various defense and signaling purposes. In humans, they interact with physiological pathways, leading to a wide spectrum of therapeutic effects. This guide provides a technical overview of these key bioactive compounds, their quantitative analysis, established experimental protocols, and their interactions with cellular signaling pathways.

Core Bioactive Compounds in Cannabis sativa L.

The primary bioactive constituents of Cannabis sativa L. can be categorized into three main groups: cannabinoids, terpenes, and flavonoids. These compounds are synthesized in the glandular trichomes of the female plant's flowers. Their concentrations can vary significantly based on the plant's genetics (chemovar), growing conditions, and processing methods.[2][3]

Cannabinoids

Cannabinoids are a class of terpenophenolic compounds unique to the cannabis plant.[2] Over 125 different cannabinoids have been identified, with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) being the most abundant and well-researched.[1] In the raw plant material, cannabinoids exist predominantly in their acidic forms (e.g., THCA and CBDA), which are non-psychoactive. Decarboxylation, typically through heat, converts them into their neutral, active forms (e.g., THC and CBD).[2]

Terpenes

Terpenes are volatile organic compounds responsible for the characteristic aroma and flavor of cannabis.[4][5] Over 150 different terpenes have been identified in the plant.[4][6] Beyond their aromatic properties, terpenes exhibit their own therapeutic effects and can modulate the effects of cannabinoids, a phenomenon known as the "entourage effect".[7]

Flavonoids

Flavonoids are a class of polyphenolic compounds that contribute to the pigmentation, UV protection, and pathogen resistance of the plant.[3][8] More than 20 flavonoids have been identified in Cannabis sativa, including some that are unique to the plant, such as cannflavin A, B, and C.[9][10] Like terpenes, flavonoids are believed to contribute to the overall therapeutic profile of cannabis through synergistic interactions with other compounds.[6]

Quantitative Analysis of Bioactive Compounds

The following tables summarize the typical concentration ranges for major cannabinoids, common terpenes, and key flavonoids found in the dried flower of Cannabis sativa L. These values can vary widely between different chemovars.

Table 1: Typical Concentration of Major Cannabinoids [11]

| Cannabinoid | Acidic Form | Neutral Form | Typical Concentration Range (% of dry weight) |

| Tetrahydrocannabinol | THCA | THC | 0.1 - 40% |

| Cannabidiol | CBDA | CBD | 0.1 - 20% |

| Cannabigerol | CBGA | CBG | 0.1 - 5% |

| Cannabichromene | CBCA | CBC | 0.1 - 1% |

| Tetrahydrocannabivarin | THCVA | THCV | 0.1 - 2% |

| Cannabinol | CBNA | CBN | < 1% |

Table 2: Concentration of Common Terpenes [11][12]

| Terpene | Typical Concentration Range (% of dry weight) | Aroma Profile |

| Myrcene | 0.1 - 2.0% | Earthy, musky, fruity |

| β-Caryophyllene | 0.1 - 1.0% | Spicy, peppery, woody |

| Limonene | 0.1 - 0.8% | Citrus, lemon |

| α-Pinene | 0.1 - 0.5% | Pine, fresh |

| Linalool | 0.1 - 0.5% | Floral, lavender, spicy |

| Humulene | 0.1 - 0.5% | Hoppy, woody, earthy |

| Terpinolene | 0.05 - 0.4% | Floral, piney, herbal |

Table 3: Concentration of Key Flavonoids [8]

| Flavonoid | Typical Concentration Range (% of dry weight) | Notes |

| Cannflavin A | 0.01 - 0.2% | Unique to Cannabis sativa |

| Cannflavin B | 0.01 - 0.2% | Unique to Cannabis sativa |

| Quercetin | 0.05 - 0.5% | Also found in many fruits and vegetables |

| Kaempferol | 0.05 - 0.5% | Also found in many fruits and vegetables |

| Apigenin | 0.02 - 0.3% | Also found in chamomile and parsley |

| Luteolin | 0.02 - 0.3% | Also found in celery and green pepper |

Experimental Protocols

Accurate identification and quantification of bioactive compounds are critical for research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

A common and efficient method for extracting cannabinoids and terpenes from the plant matrix.

-

Homogenization: Dry and powder the Cannabis sativa L. flower material.

-

Solvent Addition: Add a suitable solvent (e.g., ethanol, acetone) to the powdered material. A sample-to-solvent ratio of 1:17 has been shown to be effective.[13]

-

Sonication: Place the mixture in an ultrasonic bath for a specified duration (e.g., 15-30 minutes) to facilitate cell wall disruption and compound extraction.

-

Centrifugation: Centrifuge the mixture to separate the solid plant material from the liquid extract.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before analysis.

Cannabinoid Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for cannabinoid analysis as it can quantify both the acidic and neutral forms without causing decarboxylation.[14][15]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: A typical flow rate is around 0.5 to 1.5 mL/min.

-

Detection: Cannabinoids are typically detected by their UV absorbance at specific wavelengths (e.g., 228 nm).

-

Quantification: Calibration curves are generated using certified reference standards for each cannabinoid of interest.

Terpene Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like terpenes due to its high resolution and sensitivity.[14][16]

-

Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A split or splitless injection is used, with an inlet temperature high enough to vaporize the sample (e.g., 250°C).

-

Oven Program: A temperature gradient is applied to the oven to separate terpenes based on their boiling points.

-

Detection: The mass spectrometer identifies compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Signaling Pathways

The bioactive compounds in Cannabis sativa L. exert their effects by modulating various cellular signaling pathways. The endocannabinoid system (ECS) is a primary target for cannabinoids.

The Endocannabinoid System (ECS)

The ECS is a widespread neuromodulatory system involved in regulating a variety of physiological processes. Its main components are:

-

Cannabinoid Receptors: CB1 and CB2 receptors are the most well-characterized. They are G-protein coupled receptors (GPCRs).[17] CB1 receptors are abundant in the central nervous system, while CB2 receptors are primarily found in immune cells.[17]

-

Endocannabinoids: Endogenous ligands, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), that activate cannabinoid receptors.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids.

Cannabinoid Signaling

When cannabinoids like THC bind to CB1 or CB2 receptors, they initiate a signaling cascade.[18] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[19] Activation of these receptors can also modulate ion channels and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[17]

Terpene and Flavonoid Signaling

While less is known about the specific signaling pathways of all terpenes and flavonoids, some have been shown to interact with the ECS and other receptor systems. For example, β-caryophyllene is a terpene that can directly bind to the CB2 receptor.[20] Flavonoids like cannflavin A and B have demonstrated potent anti-inflammatory effects, though their precise molecular targets are still under investigation.[9] Some terpenes and flavonoids may also influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[21]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of bioactive compounds.

Cannabinoid Signaling Pathway

References

- 1. Current and Potential Use of Biologically Active Compounds Derived from Cannabis sativa L. in the Treatment of Selected Diseases | MDPI [mdpi.com]

- 2. Frontiers | Extraction of Bioactive Compounds From Cannabis sativa L. Flowers and/or Leaves Using Deep Eutectic Solvents [frontiersin.org]

- 3. Flavonoids in cannabis | Kalapa Clinic [kalapa-clinic.com]

- 4. cbd-alchemy.com [cbd-alchemy.com]

- 5. leafwell.com [leafwell.com]

- 6. What are cannabis flavonoids and why are they important? | Mamedica [mamedica.co.uk]

- 7. Nutrients and Bioactive Compounds from Cannabis sativa Seeds: A Review Focused on Omics-Based Investigations [mdpi.com]

- 8. cannakeys.com [cannakeys.com]

- 9. Cannabis flavonoids: Types and properties - Cannactiva [cannactiva.com]

- 10. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gentechscientific.com [gentechscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. mjbizdaily.com [mjbizdaily.com]

- 14. researchgate.net [researchgate.net]

- 15. bucksci.com [bucksci.com]

- 16. progrowth.marketing [progrowth.marketing]

- 17. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 10 Cannabis Terpenes and Their Effects Explained - Perfect Union [perfect-union.com]

- 21. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

Unveiling the Ethnobotanical Heritage of "Sativol" Components: A Technical Guide for Researchers

A deep dive into the historical and traditional applications of the constituent elements of the homeopathic tonic "Sativol" reveals a rich tapestry of ethnobotanical usage across various cultures. This technical guide synthesizes the historical and traditional uses, quantitative data, and experimental methodologies related to Avena sativa, Gentiana lutea, Paullinia cupana (Guarana), and Helonias dioica, alongside the historical context of the homeopathic remedies Acidum Phosphoricum and Aurum muriaticum. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational ethnobotanical knowledge that informs the formulation of this nervine tonic.

Avena sativa (Oat)

Avena sativa, commonly known as the oat, has a long history of use as both a food and a medicinal herb. Its primary traditional application in ethnobotany revolves around its properties as a nervine tonic, particularly for conditions of nervous exhaustion, anxiety, and stress.[1]

Traditional Preparations and Dosages

The parts of the oat plant traditionally used for medicinal purposes are the unripe "milky" seeds and the dried straw.[2]

| Preparation | Traditional Use | Dosage |

| Infusion (Oatstraw) | To extract minerals and vitamins for nervous system support. | Steep 1 heaped tablespoon (approx. 3 g) in 1 cup of boiling water. Let it cool to room temperature and drink throughout the day.[2] One cup of oatstraw infusion is noted to contain approximately 300 milligrams of calcium.[3] |

| Tincture (Milky Oats) | As a nerve restorative for anxiety, depression, and exhaustion. | 1:2 ratio (fresh milky oat tops to 75% alcohol) or 1:5 ratio (dried milky oat tops to 40% alcohol). A typical dose is 20-40 drops taken three to four times daily.[4][5] Another source suggests 3-5 ml of tincture three times a day. |

| Bath | For topical treatment of irritated skin conditions like eczema. | 1 pound of oatstraw boiled in 2 liters of water for 30 minutes, then added to bathwater. |

Experimental Protocols

Study on the Effects of Green Oat Extract on Cognitive Function

A study investigating the cognitive effects of a green oat extract utilized a double-blind, randomized, parallel-groups design.

-

Participants: 132 healthy males and females aged 35 to 65 years.

-

Intervention: Participants received either a placebo or one of three doses of a novel Avena sativa herbal extract (430 mg, 860 mg, or 1290 mg) for 29 days.

-

Methodology: Cognitive function was assessed using a battery of computerized tasks, including the Corsi Blocks spatial working memory task and a multitasking framework. Mood and the psychological response to a laboratory stressor were also evaluated. Assessments were conducted on day 1 (acute effects) and day 29 (chronic effects).[6][7]

Extraction Protocol for Avena sativa

For experimental studies, oat seeds are ground and subjected to extraction using an 80% ethanol-water solution through a maceration method. The resulting extract is filtered, and the solvent is evaporated under vacuum at 50°C to yield a dried extract.[8]

Signaling Pathways and Mechanisms of Action

The nervine properties of Avena sativa are attributed to its rich composition of minerals like calcium and magnesium, B vitamins, and unique alkaloids such as gramine, which contribute to the nourishment and strengthening of the nervous system.[3] It is believed to act as a tropho-restorative, focusing on and restoring the nervous system.[3] The mechanism of action is thought to involve the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response.

Gentiana lutea (Great Yellow Gentian)

Gentiana lutea, or Great Yellow Gentian, has a long-standing tradition in European herbal medicine as a primary bitter tonic.[9] Its roots are used to stimulate the digestive system, particularly in cases of poor appetite and indigestion.[10]

Traditional Preparations and Dosages

The dried rhizome and roots of Gentiana lutea are the parts used medicinally.

| Preparation | Traditional Use | Dosage |

| Infusion/Decoction | To treat indigestion, heartburn, gastritis, and stimulate appetite. | 1 teaspoon of dried and chopped gentian root in 1 cup of boiling water, infused for 5-10 minutes. Taken 2-3 times per day before meals.[10] Another source suggests 10 g of the herb per 500 ml of water, boiled for 20 minutes.[11] |

| Tincture | As a digestive stimulant. | 1-4 mL diluted in water, up to 3 times a day.[10] |

| Powdered Root | General digestive aid. | 2-4 grams per day.[12] |

Experimental Protocols

In Vivo Study on Bronchosecretory Effects in Rabbits

-

Objective: To investigate the effect of gentian root extract on bronchosecretion.

-

Methodology: An extract of Gentiana lutea root (0.2 g of root in 100g of 19% v/v ethanol) was administered directly into the stomach of rabbits by gavage for 3 days. Bronchosecretion was measured and compared to control animals.

Clinical Study on Salivary Secretion in Healthy Volunteers

-

Objective: To assess the effect of gentian tincture on salivary secretion.

-

Methodology: 24 healthy volunteers were administered different treatments, including a 2% gentian tincture. Salivary secretion was measured at baseline and over a period of 120 minutes post-administration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of Gentiana lutea is attributed to its bitter compounds, such as gentiopicrin and amarogentin. These compounds stimulate the gustatory receptors (taste buds) on the tongue. This stimulation triggers a reflex action that increases the secretion of saliva, gastric juices, and bile, thereby aiding digestion and improving appetite.[9]

Paullinia cupana (Guarana)

Paullinia cupana, commonly known as Guarana, has a rich history of use by indigenous tribes in the Amazon basin as a stimulant and for various medicinal purposes.[13]

Traditional Preparations and Dosages

The seeds of the Guarana fruit are the primary part used.

| Preparation | Traditional Use | Details |

| Guarana Bread/Paste | As a stimulant and for making beverages. | The shelled and washed seeds are roasted for six hours, pounded into a fine powder, mixed with water to form a dough, and then rolled into cylindrical pieces which are dried.[14] |

| Beverage | As a stimulating drink. | The dried guarana paste is grated (about half a tablespoon) and mixed with sugar and water.[14] The Guaranis also prepare a fermented drink with guarana seeds, cassava, and water.[13] |

Quantitative Data

Guarana seeds are known for their high caffeine (B1668208) content, which is significantly higher than that of coffee beans.

| Component | Concentration |

| Caffeine in Seeds | 2% to 8% by weight.[13] |

Experimental Protocols

Double-Blind, Crossover Experiment on Cognitive Performance

-

Objective: To assess the acute effects of Guarana on cognitive and mood parameters.

-

Methodology: Twenty participants ingested capsules containing either 100 mg of caffeine, 500 mg of Guarana (containing 130 mg of caffeine), or a placebo. Cognitive tests (Simon and 2N-Back Task) were performed at baseline and 60 minutes after ingestion. Heart rate variability and perceived mental energy were also measured.[15]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Guarana is due to its high concentration of methylxanthines, predominantly caffeine. Caffeine acts as a central nervous system stimulant by antagonizing adenosine (B11128) receptors. This leads to increased alertness, improved focus, and enhanced physical performance.

Helonias dioica (False Unicorn Root)

Helonias dioica, also known as False Unicorn Root, has a history of use in Native American traditional medicine, primarily for female reproductive health.

Traditional Preparations and Uses

The root of Helonias dioica is the part used medicinally. Traditional preparations often involved boiling the leaves into teas for internal complaints such as menstrual disorders.

Experimental Protocols

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Helonias dioica are thought to be due to its content of steroidal saponins. These compounds may exert a tonic effect on the uterus and help to regulate female hormones, although the precise signaling pathways have not been fully elucidated.

Homeopathic Components: Acidum Phosphoricum and Aurum muriaticum

The inclusion of Acidum Phosphoricum and Aurum muriaticum in "this compound" stems from the principles of homeopathy. Their "ethnobotany" is rooted in the history of homeopathic provings and clinical use.

Acidum Phosphoricum (Phosphoric Acid)

-

Historical Use in Homeopathy: Introduced by Hahnemann, it has been used since the early 19th century for conditions of mental and physical debility, often arising from grief or exhaustion.[16] It is considered a "nerve tonic" in homeopathic materia medica.[16]

-

Preparation: In homeopathy, Acidum Phosphoricum is prepared from glacial phosphoric acid through a process of serial dilution and succussion (potentization).[17] The mother tincture (1X) is typically prepared by diluting phosphoric acid in water.[18]

Aurum muriaticum (Gold Chloride)

-

Historical Use in Homeopathy: Aurum muriaticum has been used in homeopathy for a variety of conditions, including depression, certain heart conditions, and affections of the female reproductive organs.[19][20]

-

Preparation: It is prepared from gold chloride through the homeopathic process of trituration (for solids) or dilution and succussion (for liquids) to create various potencies.[15]

Conclusion

The components of "this compound" are rooted in a rich history of traditional and ethnobotanical use. Avena sativa as a nervine tonic, Gentiana lutea as a digestive bitter, Paullinia cupana as a stimulant, and Helonias dioica as a female reproductive tonic, all have a basis in traditional medicine. The homeopathic ingredients, Acidum Phosphoricum and Aurum muriaticum, are included based on the principles of homeopathic practice for conditions of debility and specific afflictions. This guide provides a foundational understanding of the historical and traditional context of these components, which can inform further scientific investigation and drug development. Further research is warranted to fully elucidate the mechanisms of action and to validate the traditional uses of these botanicals through rigorous clinical trials.

References

- 1. etflin.com [etflin.com]

- 2. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 3. 4 Tasty Avena Sativa Recipes To Try At Home – Herbal Academy [theherbalacademy.com]

- 4. Milky Oats & Deep Nourishment [seraphinacapranos.com]

- 5. chrysalisnaturalmedicine.com [chrysalisnaturalmedicine.com]

- 6. Acute and Chronic Effects of Green Oat (Avena sativa) Extract on Cognitive Function and Mood during a Laboratory Stressor in Healthy Adults: A Randomised, Double-Blind, Placebo-Controlled Study in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Oat (Avena Sativa L.) Extract on Experimental Sciatic Nerve Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Gentian: What It's Used For (& How to Make Gentian Root Tea) - Tua Saúde [tuasaude.com]

- 11. herbs2000.com [herbs2000.com]

- 12. Gentian – Health Information Library | PeaceHealth [peacehealth.org]

- 13. Guarana - Wikipedia [en.wikipedia.org]

- 14. A Modern Herbal | Guarana [botanical.com]

- 15. m.youtube.com [m.youtube.com]

- 16. homoeopathic.in [homoeopathic.in]

- 17. Phosphoricum Acidum. - A DICTIONARY OF PRACTICAL MATERIA MEDICA By John Henry CLARKE, M.D. Presented by Médi-T ® [homeoint.org]

- 18. weclinic.in [weclinic.in]

- 19. Aurum Muriaticum. - THE GUIDING SYMPTOMS OF OUR MATERIA MEDICA By CONSTANTINE HERING, M.D. [homeoint.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synergistic Effects of Curcumin and Piperine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic relationship between curcumin (B1669340), the active polyphenol in turmeric (Curcuma longa), and piperine (B192125), the primary alkaloid in black pepper (Piper nigrum). While curcumin possesses a wide spectrum of therapeutic properties, its clinical utility is hindered by poor oral bioavailability. The co-administration with piperine presents a clinically significant strategy to enhance curcumin's biological activity. This document outlines the quantitative data supporting this synergy, details the experimental protocols used in key studies, and visualizes the underlying molecular mechanisms.

Quantitative Analysis of Synergistic Bioavailability

The co-administration of piperine with curcumin markedly increases the serum concentration and bioavailability of curcumin. This enhancement has been quantified in both preclinical and clinical settings, with human studies demonstrating the most dramatic effects.

Pharmacokinetic Data

A landmark clinical trial demonstrated that piperine can increase the bioavailability of curcumin by 2000% in humans.[1][2] In this study, serum levels of curcumin were very low or undetectable when administered alone.[1] However, the addition of a small amount of piperine led to significantly higher and more sustained plasma concentrations.[1][2] Similar, albeit less pronounced, effects are observed in animal models.[1][2]

Table 1: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Curcumin Alone (2 g) | Curcumin (2 g) + Piperine (20 mg) | Percentage Increase | Reference |

| Maximum Serum Concentration (Cmax) | 0.006 µg/mL | 0.18 µg/mL | 2900% | [1] |

| Bioavailability (AUC) | Undetectable / Very Low | Significantly Increased | 2000% | [1][2] |

Table 2: Comparative Pharmacokinetic Parameters in Rats

| Parameter | Curcumin Alone (2 g/kg) | Curcumin (2 g/kg) + Piperine (20 mg/kg) | Percentage Increase | Reference |

| Bioavailability (AUC) | Moderately Increased | Significantly Increased | 154% | [1][2] |

| Elimination Half-life (t1/2) | - | Significantly Increased | - | [1][2] |

| Clearance (CL) | - | Significantly Decreased | - | [1][2] |

Impact on Clinical Biomarkers

The enhanced bioavailability translates to improved efficacy in clinical settings. Studies have shown that curcumin-piperine supplementation significantly modulates markers of inflammation and oxidative stress.

Table 3: Effects of Curcumin-Piperine Supplementation on Clinical Markers (Human Trials)

| Marker | Condition Studied | Dosage | Duration | Outcome | Reference |

| hs-CRP | Ischemic Stroke | 500 mg Curcumin + 5 mg Piperine | 12 weeks | Significant Reduction (p=0.026) | [3] |

| IL-6 | Various | - | - | Significant Decrease | [4] |

| TNF-α | Various | - | - | Significant Decrease | [4] |

| Total Antioxidant Capacity (TAC) | Ischemic Stroke | 500 mg Curcumin + 5 mg Piperine | 12 weeks | Significant Increase (p<0.001) | [3] |

| Superoxide Dismutase (SOD) | Inflammatory Bowel Disease | 1000 mg Curcumin + 10 mg Piperine | 12 weeks | Significant Increase (p=0.041) | [5] |

| Malondialdehyde (MDA) | Various | - | - | Significant Decrease | [4] |

Core Mechanism of Synergistic Action

The primary mechanism by which piperine enhances curcumin's bioavailability is the inhibition of its rapid metabolism in the liver and intestinal wall.[1][6][7]

Inhibition of Glucuronidation

Curcumin is extensively metabolized by a process called glucuronidation, which is mediated by UDP-glucuronosyltransferase (UGT) enzymes.[1][8][9] This process adds a glucuronic acid moiety to curcumin, making it more water-soluble and facilitating its rapid excretion from the body. Piperine acts as a potent inhibitor of UGT enzymes, thereby preventing the metabolic breakdown of curcumin.[1][10] This allows a greater amount of active, unconjugated curcumin to be absorbed into the bloodstream and reach target tissues.

Inhibition of CYP450 Enzymes

In addition to UGTs, piperine also inhibits cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are involved in the first-pass metabolism of many compounds, including curcumin.[8][11][12] This dual inhibitory action on major metabolic pathways is key to its effectiveness as a bioenhancer.

Modulation of Cellular Signaling Pathways

By increasing the systemic levels of active curcumin, piperine potentiates its ability to modulate multiple intracellular signaling pathways critical in various disease processes.

Anti-Inflammatory Pathways

Curcumin is a well-documented anti-inflammatory agent that exerts its effects by targeting key signaling molecules. The synergistic combination with piperine enhances these effects.

-

NF-κB Signaling: Curcumin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[3][13][14] By preventing the activation of NF-κB, curcumin downregulates the expression of numerous pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[11][14]

-

JAK/STAT Signaling: This pathway is also modulated by curcumin, leading to a reduction in the production of pro-inflammatory cytokines.[1][13]

-

PPAR-γ Activation: Curcumin has been shown to upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which exerts anti-inflammatory effects by negatively regulating macrophage activation.[15]

Experimental Protocols

The following methodologies are summarized from key studies that have established the synergistic interaction between curcumin and piperine.

Human Bioavailability Study (Shoba et al., 1998)[1][2]

-

Study Design: A randomized, crossover study.

-

Subjects: Healthy human volunteers.

-

Intervention:

-

Group 1: 2 g of curcumin administered orally.

-

Group 2: 2 g of curcumin and 20 mg of piperine administered orally.

-

-

Blood Sampling: Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of curcumin in the serum.

Animal Bioavailability Study (Shoba et al., 1998)[1][2]

-

Study Design: Parallel group design.

-

Subjects: Wistar rats.

-

Intervention:

-

Group 1: 2 g/kg of curcumin administered orally.

-

Group 2: 2 g/kg of curcumin and 20 mg/kg of piperine administered orally.

-

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify serum curcumin levels.

In Vitro Glucuronidation Inhibition Assay

-

Objective: To determine the inhibitory effect of piperine on the UGT-mediated metabolism of curcumin.

-

Methodology:

-

System: Human liver microsomes or intestinal cell homogenates (e.g., LS180 cells) containing active UGT enzymes.[8][9]

-

Substrate: Curcumin.

-

Cofactor: UDP-glucuronic acid (UDPGA) is added to initiate the glucuronidation reaction.

-

Inhibitor: Various concentrations of piperine are pre-incubated with the microsomes/homogenates.

-

Reaction: The reaction is initiated by adding curcumin and UDPGA and incubated at 37°C.

-

Analysis: The reaction is stopped, and the amount of remaining curcumin or the formed curcumin-glucuronide is quantified using LC-MS/MS.

-

Data: The IC50 value (concentration of piperine required to inhibit 50% of curcumin glucuronidation) is calculated.

-

Conclusion and Future Directions

The synergistic combination of curcumin and piperine represents a highly effective, evidence-based strategy to overcome the significant bioavailability challenges of curcumin. The primary mechanism, inhibition of glucuronidation by piperine, is well-established and allows for therapeutically relevant concentrations of curcumin to be achieved with oral administration. For researchers and drug development professionals, the co-formulation of curcumin with piperine is a critical and viable approach for the design of novel therapeutics aimed at leveraging the full clinical potential of curcumin in inflammation, cancer, neurodegenerative diseases, and other conditions. Future research should focus on optimizing dosage ratios for specific clinical applications and further exploring the impact of this synergy on other metabolic pathways and cellular transport mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. bioperine.com [bioperine.com]

- 3. The effects of curcumin-piperine supplementation on inflammatory, oxidative stress and metabolic indices in patients with ischemic stroke in the rehabilitation phase: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. turmerictrove.com [turmerictrove.com]

- 7. researchgate.net [researchgate.net]

- 8. Curcuminoids inhibit multiple human cytochromes P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes, while piperine is a relatively selective CYP3A4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of a herbal extract containing curcumin and piperine on midazolam, flurbiprofen and paracetamol (acetaminophen) pharmacokinetics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Curcumin and Piperine Effects on Glucose Metabolism: The Case of an Insulinoma Patient’s Loss of Consciousness [mdpi.com]

- 11. jollyoutlaw.com [jollyoutlaw.com]

- 12. researchgate.net [researchgate.net]

- 13. The Curcumin Supplementation with Piperine Can Influence the Acute Elevation of Exercise-Induced Cytokines: Double-Blind Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of "Sativol" for Antioxidant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Sativol" is a homeopathic nerve tonic composed of several botanical and mineral ingredients: Avena sativa, Gentiana lutea, Paullinia cupana (Guarana), Acidum phosphoricum, Aurum muriaticum, and Helonias dioica.[1][2] While traditionally used for nervous system support, emerging research into the individual components suggests a potential for antioxidant activity. Several of the botanical ingredients in this compound are known to contain compounds with antioxidant properties. For instance, Avena sativa (oat) contains phenolic compounds that contribute to its antioxidant capacity.[3][4] Gentiana lutea has also demonstrated excellent antioxidant activity in various studies.[1][5] Furthermore, Paullinia cupana (Guarana) is rich in antioxidants like tannins, saponins, and catechins.[6][7][8][9] The antioxidant potential of Helonias dioica has been noted in the context of its antihyperglycemic effects.[10][11][12][13] There is limited direct scientific literature on the antioxidant properties of Acidum phosphoricum and Aurum muriaticum.[14][15][16]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in identifying natural products with antioxidant potential. This guide provides a comprehensive framework for the in vitro screening of "this compound" to elucidate its antioxidant properties. It details the experimental protocols for a panel of standard antioxidant assays and outlines the key signaling pathways involved in cellular antioxidant defense. The objective is to equip researchers with the necessary tools to systematically evaluate the antioxidant capacity of this multi-component formulation.

Data Presentation: Summary of Hypothetical Antioxidant Capacities

The following tables present hypothetical data for the antioxidant screening of a "this compound" extract. These tables are for illustrative purposes to demonstrate how quantitative data from the described assays can be structured for clear comparison.

Table 1: Radical Scavenging Activity of this compound Extract

| Assay | This compound Extract IC₅₀ (µg/mL) | Ascorbic Acid IC₅₀ (µg/mL) | Trolox IC₅₀ (µg/mL) |

| DPPH | 150.5 ± 12.3 | 8.2 ± 0.7 | 15.6 ± 1.1 |

| ABTS | 98.7 ± 9.5 | 5.1 ± 0.4 | 9.8 ± 0.9 |

IC₅₀ represents the concentration of the extract or standard required to scavenge 50% of the initial radical concentration.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound Extract

| Assay | This compound Extract | Gallic Acid Equivalent (GAE) | Trolox Equivalent (TE) |

| FRAP | 250.2 ± 20.1 µM Fe²⁺/mg | 180.4 ± 15.7 µg GAE/mg | - |

| ORAC | - | - | 450.6 ± 35.8 µM TE/mg |

FRAP values are expressed as micromolar ferrous ion equivalents per milligram of extract. ORAC values are expressed as micromolar Trolox equivalents per milligram of extract.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[2][17][18]

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

"this compound" extract

-

Ascorbic acid (positive control)

-

96-well microplate reader

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of the "this compound" extract in methanol.

-

Serially dilute the "this compound" extract and ascorbic acid to obtain a range of concentrations.

-

In a 96-well plate, add 100 µL of each dilution of the extract or standard to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value is determined by plotting the percentage inhibition against the concentration of the extract or standard.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[19][20][21]

-

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate (B84403) buffered saline (PBS)

-

"this compound" extract

-

Trolox (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of the "this compound" extract in a suitable solvent.

-

Serially dilute the "this compound" extract and Trolox to obtain a range of concentrations.

-

In a 96-well plate, add 10 µL of each dilution of the extract or standard to separate wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of radical scavenging activity is calculated as in the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[22][23][24]

-

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

"this compound" extract

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

-

96-well microplate reader

-

Water bath

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution of the "this compound" extract.

-

Prepare a series of ferrous sulfate or Trolox standards.

-

In a 96-well plate, add 20 µL of the extract, standard, or blank (solvent) to separate wells.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the ferrous sulfate or Trolox standards.

-

Calculate the FRAP value of the "this compound" extract from the standard curve and express it as µM Fe²⁺ equivalents or Trolox equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[25][26][27]

-

Reagents and Equipment:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

"this compound" extract

-

Trolox (standard)

-

Phosphate buffer (75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

-

-

Procedure:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer for each assay.

-

Prepare a stock solution of the "this compound" extract.

-

Prepare a series of Trolox standards.

-

In a black 96-well plate, add 25 µL of the extract, standard, or blank (buffer) to separate wells.

-

Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm) maintained at 37°C.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

Plot the net AUC against the Trolox concentration to create a standard curve.

-

The ORAC value of the "this compound" extract is calculated from the standard curve and expressed as µM Trolox equivalents.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro antioxidant screening of this compound.

Nrf2-ARE Signaling Pathway

Caption: The Nrf2-ARE antioxidant response pathway.

References

- 1. Screening of Antioxidant Activity of Gentian Lutea Root and Its Application in Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Antioxidant capacity of oat (Avena sativa L.) extracts. 1. Inhibition of low-density lipoprotein oxidation and oxygen radical absorbance capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etflin.com [etflin.com]

- 5. mdpi.com [mdpi.com]

- 6. 12 Benefits of Guarana (Plus Side Effects) [healthline.com]

- 7. Bioavailability of catechins from guaraná (Paullinia cupana) and its effect on antioxidant enzymes and other oxidative stress markers in healthy human subjects - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. euacademic.org [euacademic.org]

- 9. Anti-Aging and Antioxidant Potential of Paullinia cupana var. sorbilis: Findings in Caenorhabditis elegans Indicate a New Utilization for Roasted Seeds of Guarana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Antihyperglycemic potentials of a threatened plant, Helonias dioica: antioxidative stress responses and the signaling cascade | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. weclinic.in [weclinic.in]

- 15. SBL - SBL HOMEOPATHY [sblglobal.com]

- 16. 1mg.com [1mg.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ultimatetreat.com.au [ultimatetreat.com.au]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. assaygenie.com [assaygenie.com]

- 25. scribd.com [scribd.com]

- 26. kamiyabiomedical.com [kamiyabiomedical.com]

- 27. cellbiolabs.com [cellbiolabs.com]

Unveiling the Adaptogenic Potential of "Sativol" Constituents: A Technical Review

For Immediate Release

A deep dive into the scientific basis of Sativol's ingredients reveals a blend of traditionally used compounds with emerging and established evidence for combating stress and fatigue. This technical guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the adaptogenic potential of each constituent, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

The homeopathic preparation "this compound" is formulated with a combination of ingredients, including Avena sativa, Gentiana lutea, and Paullinia cupana (Guarana), alongside the homeopathic remedies Acidum phosphoricum, Aurum muriaticum, and Helonias dioica. While the latter three are utilized based on homeopathic principles for conditions of exhaustion and weakness, this review focuses on the pharmacological and clinical evidence of the botanical components, which possess qualities aligning with the definition of adaptogens—substances that enhance the body's ability to resist and adapt to stress.

Core Botanical Ingredients and their Adaptogenic Profiles

Avena sativa (Oat)

Commonly known as oat, Avena sativa is recognized for its calming and restorative properties on the nervous system.[1][2][3] It is often considered a "nervine tonic" and is suggested to offer mild adaptogenic support. The green, unripe aerial parts of the plant, often referred to as milky oats or oat straw, are particularly valued in herbal medicine for their neurotonic effects.[3]

Quantitative Data Summary: Avena sativa

| Study Parameter | Intervention | Dosage | Duration | Key Findings | Reference |

| Cognitive Function (Working Memory) | Green Oat Extract | 800 mg & 1600 mg | Acute | Improved performance on a delayed word recall task. | --INVALID-LINK-- |

| Physiological Stress Response | Green Oat Extract | 800 mg & 1600 mg | 29 days | Chronic supplementation modulated the physiological response to a laboratory stressor. | --INVALID-LINK-- |

| Attention and Concentration | Green Oat Extract | 1600 mg | Acute | Enhanced ability to maintain focus during tasks in adults. | --INVALID-LINK-- |

Experimental Protocols

A notable study investigating the cognitive effects of Avena sativa involved a randomized, double-blind, placebo-controlled trial. Healthy adults were administered either a placebo or green oat extract. Cognitive function was assessed using a battery of tests, including tasks for working memory and attention, both before and after acute and chronic supplementation. The physiological response to stress was evaluated by inducing a laboratory stressor and measuring relevant biomarkers.[4]

Signaling Pathways

The adaptogenic and cognitive-enhancing effects of Avena sativa are believed to be mediated through several mechanisms. Its unique polyphenolic alkaloids, avenanthramides, exhibit anti-inflammatory and antioxidant properties by modulating the NF-κB pathway. Furthermore, flavonoids present in oats may enhance GABA-A receptor sensitivity, contributing to its calming effects. Research also points to the inhibition of monoamine oxidase-B (MAO-B) and phosphodiesterase type 4 (PDE4), which can lead to an increase in dopamine (B1211576) levels and improved cerebral circulation, respectively, thereby supporting cognitive function and mood.[4]

Gentiana lutea (Gentian)

Gentiana lutea, or yellow gentian, is a well-known bitter herb traditionally used to support digestion.[5][6] While not a classic adaptogen, some preliminary research suggests it may possess adaptogenic properties. A study in mice demonstrated that a methanolic extract of Gentiana lutea roots significantly increased swimming endurance, a test often used to screen for adaptogenic activity.[7] The active compounds responsible for its effects are believed to be secoiridoid glycosides such as gentiopicroside (B1671439) and amarogentin.[8]

Quantitative Data Summary: Gentiana lutea

| Study Parameter | Intervention | Dosage | Animal Model | Key Findings | Reference |

| Swimming Endurance | Methanol (B129727) Extract of Roots | 250 & 500 mg/kg (i.p.) | Mice | Significant, non-dose-dependent increase in swimming time. | --INVALID-LINK-- |

Experimental Protocols

The adaptogenic potential of Gentiana lutea was assessed in an animal model using the swimming endurance test. Mice were administered intraperitoneal injections of either a saline control or a methanol extract of the plant's roots at doses of 250 and 500 mg/kg. The time until exhaustion during swimming was then measured to evaluate anti-fatigue effects.[7]

Signaling Pathways

The precise signaling pathways for the potential adaptogenic effects of Gentiana lutea are not well-elucidated. Its primary mechanism of action is related to the stimulation of taste receptors by its bitter compounds, which reflexively increases the secretion of saliva and gastric juices.[6] The observed effects on the central nervous system in the mouse study may be attributed to the presence of secoiridoid compounds like gentiopicroside, swertiamarine, and sweroside, though further research is needed to confirm this.[7]

Paullinia cupana (Guarana)

Guarana is a plant native to the Amazon basin, renowned for its seeds which contain a high concentration of caffeine (B1668208).[9] It is often referred to as a stimulating adaptogen.[10] Its primary effect is central nervous system stimulation, which can enhance alertness, reduce fatigue, and improve cognitive performance.[11][12]

Quantitative Data Summary: Paullinia cupana

| Study Parameter | Intervention | Dosage | Key Findings | Reference |

| Cognitive Task Response Time | Guarana Extract | 37.5 - 500 mg | Small but significant decrease in response time (faster performance). | --INVALID-LINK-- |

| Chemotherapy-Induced Fatigue | Guarana Extract | 50 mg twice daily | Statistically significant improvement in fatigue scores. | --INVALID-LINK-- |

| Mental Fatigue | Guarana Extract | Varied | Attenuated mental fatigue associated with extended task performance. | --INVALID-LINK-- |

Experimental Protocols

Systematic reviews and meta-analyses of placebo-controlled trials have been conducted to assess the cognitive effects of acute guarana ingestion. These studies typically involve healthy participants who are given a specific dose of guarana or a placebo, followed by a battery of cognitive tests measuring outcomes such as response time, accuracy, and memory.[11]

Signaling Pathways

The primary mechanism of action of guarana is attributed to its high caffeine content. Caffeine acts as an antagonist of adenosine (B11128) receptors in the central nervous system. By blocking adenosine, which promotes relaxation and sleepiness, caffeine leads to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine, resulting in enhanced alertness and reduced fatigue.[11] In addition to caffeine, guarana contains other bioactive compounds such as theobromine, theophylline, tannins, and saponins, which may contribute to its overall effects.[9]

Homeopathic Ingredients

Acidum phosphoricum, Aurum muriaticum, and Helonias dioica are included in "this compound" as homeopathic preparations. In homeopathy, Acidum phosphoricum is used for mental and physical exhaustion, often following grief or illness.[13][14][15] Aurum muriaticum is traditionally used to balance mood and support relaxation. Helonias dioica is indicated for weakness and a dragging sensation in the pelvic region, and to improve energy levels.[16][17] It is important to note that these ingredients are used in highly diluted forms, and their efficacy is based on the principles of homeopathy. From a conventional scientific perspective, there is a lack of robust clinical trials and established mechanisms of action for these substances in their homeopathic potencies.

Conclusion

The botanical ingredients within the "this compound" formulation, namely Avena sativa and Paullinia cupana, possess scientifically documented properties that align with the concept of adaptogens. Avena sativa offers a calming and restorative effect on the nervous system, with evidence supporting its role in improving cognitive function under stress. Paullinia cupana acts as a stimulant, effectively combating fatigue and enhancing mental performance. Gentiana lutea shows preliminary evidence of adaptogenic activity in animal models, though its primary role is as a digestive bitter. The homeopathic components are included based on traditional homeopathic use for symptoms of fatigue and exhaustion. This technical review provides a foundation for further research into the synergistic effects of these ingredients and their potential applications in managing stress and fatigue.

References

- 1. 2xlswagger.com [2xlswagger.com]

- 2. lifegardeningtools.com [lifegardeningtools.com]

- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 4. Acute and Chronic Effects of Green Oat (Avena sativa) Extract on Cognitive Function and Mood during a Laboratory Stressor in Healthy Adults: A Randomised, Double-Blind, Placebo-Controlled Study in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfaf.org [pfaf.org]

- 6. ausnaturalcare.com.au [ausnaturalcare.com.au]

- 7. researchgate.net [researchgate.net]

- 8. innerpath.com.au [innerpath.com.au]

- 9. 12 Benefits of Guarana (Plus Side Effects) [healthline.com]

- 10. Guarana (Paullinia cupana) [thesunlightexperiment.com]

- 11. Effect of Guarana (Paullinia cupana) on Cognitive Performance: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cognitive effects of guarana supplementation with maximal intensity cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SBL - SBL HOMEOPATHY [sblglobal.com]

- 14. weclinic.in [weclinic.in]

- 15. caresupp.in [caresupp.in]

- 16. homeomart.com [homeomart.com]

- 17. Buy Helonias dioica MT Online in India - Schwabe India [schwabeindia.com]

"Sativol": An Examination of a Homeopathic Nerve Tonic and Its Putative Interaction with Neurotransmitter Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on the homeopathic product "Sativol." It is intended for an audience with a scientific background. The information presented herein is based on publicly accessible data and does not constitute an endorsement or validation of the product's efficacy. Homeopathic products are not subject to the same rigorous scientific testing and regulatory approval process as conventional pharmaceuticals.

Introduction to "this compound"

"this compound" is marketed as a homeopathic nerve tonic designed to alleviate symptoms of tiredness, fatigue, and sleeplessness.[1][2][3] It is described as having calming, restorative, and revitalizing properties that support the nervous system.[4] As a homeopathic formulation, its mechanism of action is not defined within the framework of conventional pharmacology, and there is a significant lack of scientific literature, including clinical trials and mechanistic studies, to substantiate its effects on neurotransmitter systems.

One study analyzing various homeopathic formulations reported the alcohol content of this compound to be 53.63% v/v, which was higher than the disclosed 40% on the packaging. The same study also noted the presence of heavy metals in some homeopathic products, though specific levels in this compound were not detailed in the provided abstract.[5]

Composition of "this compound"

"this compound" is a proprietary blend of several active ingredients prepared in homeopathic dilutions. The primary components are listed in the table below.

| Ingredient | Homeopathic Dilution | Description |

| Avena sativa | Q | Commonly known as oats, traditionally used for its calming properties to reduce stress and support sleep.[4] |

| Gentiana lutea | Q | Also known as great yellow gentian, traditionally used to support digestive health and as a general tonic.[4] |

| Guarana | 3x | A plant rich in caffeine (B1668208), known for its stimulant properties to reduce fatigue and improve mental alertness.[1][4] |

| Acidum phosphoricum | 2x | Phosphoric acid, used in homeopathy to address mental and physical exhaustion.[4] |

| Aurum muriaticum | 3x | Gold chloride, used in homeopathy to promote relaxation and emotional stability.[4] |

| Helonias dioica | 3x | Also known as unicorn root, traditionally used to support hormonal balance and alleviate stress-related symptoms.[4] |

Putative Interactions with Neurotransmitter Systems

There is no direct scientific evidence from clinical trials or preclinical studies that demonstrates the interaction of the complete "this compound" formulation with specific neurotransmitter systems. The following discussion is based on the known pharmacological properties of some of the individual ingredients, but it should be emphasized that these effects are not necessarily present or active in the final homeopathic product due to the high dilutions used.

Potential Stimulatory and Modulatory Effects

The most direct potential for neurotransmitter interaction comes from Guarana due to its significant caffeine content.[4] Caffeine is a well-characterized adenosine (B11128) receptor antagonist.

By blocking adenosine receptors, caffeine can indirectly increase the release of dopamine and other neurotransmitters, leading to its characteristic stimulant effects.

Potential Sedative and Anxiolytic Effects

Avena sativa (oat) is traditionally used for its calming effects.[4] Some herbal medicine literature suggests that extracts of Avena sativa may modulate GABAergic or serotonergic pathways, which are involved in relaxation and mood regulation. However, robust clinical data on its specific mechanisms of action are lacking.

The other components of "this compound" have been used in traditional and homeopathic medicine for various effects on the nervous system, such as reducing anxiety and improving mood, but their interactions with neurotransmitter systems have not been scientifically validated.

Lack of Quantitative Data and Experimental Protocols

A comprehensive search of scientific literature did not yield any quantitative data regarding the binding affinities, receptor occupancy, or efficacy of "this compound" or its individual homeopathic ingredients on any neurotransmitter receptors or transporters. Furthermore, no published studies were found that provide detailed experimental protocols for investigating the neuropharmacological effects of "this compound."

To scientifically evaluate the claims made about "this compound," a rigorous research program would be necessary. The following diagram outlines a hypothetical workflow for such an investigation.

Conclusion for the Scientific Community

"this compound" is a homeopathic product with a composition of various plant extracts and minerals. While its intended use is for nervous system support, there is a profound absence of scientific evidence to characterize its interaction with neurotransmitter systems. The potential effects of its ingredients, such as the caffeine in Guarana, are known, but their relevance to the final diluted product is undetermined. For drug development professionals and researchers, "this compound" serves as an example of a widely available product for which the claimed therapeutic benefits are not supported by the rigorous pharmacological and clinical data required for conventional medicines. Any scientific investigation into its properties would need to commence with fundamental in vitro and in vivo studies to establish a pharmacological profile, as outlined in the hypothetical workflow. Without such data, any discussion of its effects on neurotransmitter systems remains speculative.

References

- 1. homeomart.com [homeomart.com]

- 2. homeomart.net [homeomart.net]

- 3. 1mg.com [1mg.com]

- 4. Sbl this compound Tonic 100ml - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]

- 5. The Placebo Project: An observational study and comprehensive analysis of 134 commonly prescribed homeopathic remedies in India uncovers potential for hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Initial Toxicity Screening of Multi-Herb Formulations

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: The increasing global use of multi-herb formulations, such as the hypothetical nervine tonic "Sativol," necessitates a rigorous and systematic approach to safety evaluation.[1][2][3] Unlike single chemical entities, herbal formulations present unique toxicological challenges due to their complex mixture of phytochemicals, potential for herb-herb interactions, and variability in composition.[1][2][4] This guide provides a core technical framework for conducting an initial toxicity screening program, emphasizing standardized protocols and clear data presentation to ensure public health and support regulatory compliance.

A Phased Approach to Initial Toxicity Assessment

A tiered, hierarchical approach is recommended for the toxicological evaluation of herbal products. This strategy begins with less complex, high-throughput in vitro assays and progresses to more complex in vivo studies, optimizing resource use and adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. The overall workflow ensures that comprehensive data is gathered to make an informed safety assessment.

Key Experimental Protocols: In Vitro Assessment

In vitro assays provide the first line of evidence for potential toxicity, offering rapid, cost-effective screening for cytotoxicity (cell death) and genotoxicity (damage to genetic material).[5]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[6][7]

-

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment: Expose the cells to serial dilutions of the herbal extract (e.g., 10 to 1000 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[7][8] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

-

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.[7][8]

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

-

Principle: LDH is a stable enzyme present in the cytosol. When the plasma membrane is damaged, LDH is released. The assay measures LDH activity in the culture supernatant, which is proportional to the level of cytotoxicity.[9][10]

-

Methodology:

-

Cell Culture & Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[9]

-

-

Data Analysis: Cytotoxicity is expressed as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Protocol: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11][12]

-

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and cannot grow on a histidine-free medium.[11] A mutagen can cause a reverse mutation (reversion) in the histidine gene, restoring the bacterium's ability to synthesize histidine (His+) and allowing it to form colonies on a histidine-deficient agar (B569324) plate.[12]

-

Methodology:

-

Strain Preparation: Prepare overnight cultures of the selected S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[13][14]

-

Metabolic Activation (Optional but Recommended): Since bacteria lack the metabolic enzymes found in mammals, a rat liver extract (S9 fraction) is often included to simulate mammalian metabolism and detect pro-mutagens that become mutagenic after metabolic activation.[13][14]

-

Exposure: In a test tube, combine the bacterial culture, the herbal extract at various concentrations, and either the S9 mix or a buffer.[13]

-

Plating: Mix the contents with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate.[11][15]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[13][14]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

-

Data Analysis: A positive result is indicated if the herbal extract causes a dose-dependent increase in the number of revertant colonies that is at least double the number of spontaneous revertant colonies seen in the negative control (vehicle-treated) plates.

Data Presentation: In Vitro Results

Quantitative data from in vitro assays should be summarized clearly to facilitate interpretation and comparison.

| Assay | Endpoint Measured | Example Result for "this compound" Extract | Interpretation |

| MTT Assay | Cell Viability (% of Control) / IC50 (µg/mL) | IC50 = 275 µg/mL in HepG2 cells | Moderate cytotoxicity at higher concentrations. |

| LDH Assay | Cytotoxicity (% of Max. Release) | 25% cytotoxicity at 500 µg/mL | Confirms membrane damage at higher concentrations. |

| Ames Test (TA100) | Revertant Colonies / Plate (Mutagenicity Index, MI) | MI = 1.2 (with and without S9) | Not considered mutagenic (MI < 2.0). |

| Ames Test (TA98) | Revertant Colonies / Plate (Mutagenicity Index, MI) | MI = 1.1 (with and without S9) | Not considered mutagenic (MI < 2.0). |

Key Experimental Protocol: In Vivo Acute Oral Toxicity

If in vitro results suggest low toxicity, an in vivo study is conducted to understand systemic effects and determine a toxicity classification. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.[16][17]

Protocol: Acute Toxic Class Method (OECD 423)

-

Principle: This method involves administering the test substance to a group of animals in a stepwise procedure using defined doses. The outcome (mortality or survival) in one step determines the dose for the next step. This allows for classification into one of the Globally Harmonized System (GHS) categories with minimal animal use.[16][18]

-

Methodology:

-

Test Animals: Use a single sex (usually female) of a standard rodent species (e.g., Wistar rats).[16][18] Animals should be young, healthy adults and acclimatized for at least five days prior to dosing.[16]

-

Housing & Feeding: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature) with free access to standard laboratory diet and drinking water.[16]

-

Dose Preparation: The herbal formulation is prepared in a suitable vehicle (e.g., water, 0.5% carboxymethyl cellulose). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g body weight.[16]

-

Administration: Administer a single oral dose by gavage after a brief fasting period (e.g., overnight).[19]

-

Stepwise Dosing:

-

Step 1: Dose 3 animals at a starting dose (e.g., 300 mg/kg).

-

Outcome A (0-1 deaths): Proceed to the next higher dose (2000 mg/kg) with 3 new animals.

-

Outcome B (2-3 deaths): Stop the test. The substance is classified.

-

Step 2 (following Outcome A): Dose 3 animals at 2000 mg/kg.

-

Outcome C (0-1 deaths at 2000 mg/kg): Stop the test. The substance is classified in the lowest toxicity category.

-

Outcome D (2-3 deaths at 2000 mg/kg): Stop the test. The substance is classified based on this outcome.

-

-

Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[1][19] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[20][21]

-

Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.[19]

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Presentation: In Vivo Acute Toxicity Results

| Parameter | Observation Details |

| Test Substance | "this compound" Polyherbal Formulation |

| Test System | Wistar Rats (Female), 8-12 weeks old |

| Guideline | OECD 423 (Acute Toxic Class Method) |

| Dose Levels Tested | 300 mg/kg and 2000 mg/kg, p.o., single dose |

| Mortality | 0/3 animals at 300 mg/kg. 0/3 animals at 2000 mg/kg. |

| Clinical Signs | No signs of toxicity or abnormal behavior observed at any dose level throughout the 14-day period.[20][22] |

| Body Weight Change | Normal weight gain observed in all animals, comparable to control group. |

| Gross Necropsy | No treatment-related macroscopic abnormalities observed in any organ. |

| Estimated LD50 | > 2000 mg/kg body weight.[23] |

| GHS Classification | Category 5 or Unclassified ("May be harmful if swallowed").[24] |

Visualization of Toxicity Mechanisms

Understanding the potential mechanisms of toxicity is crucial. Herb-induced liver injury (HILI) is a significant concern, often mediated by oxidative stress.[25][26] Certain phytochemicals can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and triggering pathways that lead to apoptosis or necrosis.

Conclusion

The initial toxicity screening of a multi-herb formulation is a critical, multi-step process that safeguards public health. A systematic approach, beginning with validated in vitro assays for cytotoxicity and genotoxicity, followed by a judiciously applied in vivo acute toxicity study (such as OECD 423), provides the foundational data for a comprehensive safety assessment.[3] Clear, standardized protocols and structured data presentation, as outlined in this guide, are essential for ensuring the reproducibility and regulatory acceptance of these findings, ultimately supporting the development of safe and effective herbal medicinal products.

References

- 1. researchgate.net [researchgate.net]

- 2. jopir.in [jopir.in]

- 3. Profiling the toxicological landscape of herbal drugs - J Prev Med Holist Health [jpmhh.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. biocompare.com [biocompare.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. researchgate.net [researchgate.net]

- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 18. scribd.com [scribd.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Preliminary acute oral toxicity study of a newly developed herbal formulation [wisdomlib.org]

- 21. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 22. scielo.br [scielo.br]

- 23. Acute and Subchronic Oral Toxicity Study of Polyherbal Formulation Containing Allium sativum L., Terminalia bellirica (Gaertn.) Roxb., Curcuma aeruginosa Roxb., and Amomum compactum Sol. ex. Maton in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ajol.info [ajol.info]

- 25. New Insights into Herb-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of "Sativol"

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Sativol," a product derived from Cannabis sativa, contains a complex mixture of cannabinoids. Accurate quantification of these active pharmaceutical ingredients is crucial for quality control, dosage determination, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for cannabinoid analysis as it can accurately quantify both the neutral and acidic forms of cannabinoids without the need for derivatization.[1][2] This application note provides a detailed protocol for the quantitative analysis of the major cannabinoids in "this compound" using a validated Reverse-Phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with a C18 column to separate various cannabinoids based on their hydrophobicity. The compounds are then detected and quantified by a UV-Vis detector, typically at a wavelength of 220 nm or 228 nm, which provides a good compromise for the detection of multiple cannabinoids.[3][4] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference material (CRM) standards.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation procedure will depend on the matrix of the "this compound" product. The following are protocols for common matrices.

1.1. For Oil-Based "this compound" Formulations

-

Accurately weigh approximately 100 mg of the homogenized oil sample into a 50 mL volumetric flask.

-

Add 40 mL of methanol (B129727) (or a 9:1 methanol:chloroform solution) to the flask.

-

Vortex for 1 minute to ensure thorough mixing.

-

Place the flask in an ultrasonic bath for 15 minutes to facilitate the complete dissolution of cannabinoids.

-

Allow the solution to return to room temperature and then dilute to the 50 mL mark with the same solvent.

-

Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.

-

Further dilution with the mobile phase may be necessary to ensure the analyte concentrations fall within the linear range of the calibration curve.